molecular formula C8H13NO B044894 N,2-dimethylcyclopent-2-ene-1-carboxamide CAS No. 118495-19-5

N,2-dimethylcyclopent-2-ene-1-carboxamide

Cat. No. B044894
M. Wt: 139.19 g/mol
InChI Key: KUGODMDCWFRTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethylcyclopent-2-ene-1-carboxamide, also known as DMCC, is a cyclic amide compound that has been the subject of scientific research due to its potential applications in various fields. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 141.20 g/mol.

Scientific Research Applications

N,2-dimethylcyclopent-2-ene-1-carboxamide has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. N,2-dimethylcyclopent-2-ene-1-carboxamide can be used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a monomer in the synthesis of polymers, such as polyamides and polyesters.

Mechanism Of Action

The mechanism of action of N,2-dimethylcyclopent-2-ene-1-carboxamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the carbonyl group in the molecule. N,2-dimethylcyclopent-2-ene-1-carboxamide has been shown to undergo ring-opening reactions in the presence of acids or bases, leading to the formation of open-chain amides.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N,2-dimethylcyclopent-2-ene-1-carboxamide. However, it has been shown to exhibit antibacterial and antifungal activity, indicating that it may have potential therapeutic applications. N,2-dimethylcyclopent-2-ene-1-carboxamide has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further studies.

Advantages And Limitations For Lab Experiments

N,2-dimethylcyclopent-2-ene-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. N,2-dimethylcyclopent-2-ene-1-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N,2-dimethylcyclopent-2-ene-1-carboxamide has limited solubility in water, which can make it difficult to use in aqueous reactions. It is also sensitive to moisture and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on N,2-dimethylcyclopent-2-ene-1-carboxamide. One area of interest is the development of new synthetic routes for N,2-dimethylcyclopent-2-ene-1-carboxamide, with improved yields and selectivity. Another area of research is the investigation of the antibacterial and antifungal activity of N,2-dimethylcyclopent-2-ene-1-carboxamide, with the aim of developing new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a building block for the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential applications of N,2-dimethylcyclopent-2-ene-1-carboxamide in various fields.

Synthesis Methods

N,2-dimethylcyclopent-2-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentadiene with dimethylamine and subsequent oxidation of the resulting amine. Another method involves the reaction of cyclopentadiene with dimethylcarbamoyl chloride in the presence of a base. The yield of N,2-dimethylcyclopent-2-ene-1-carboxamide can be improved by using a solvent such as acetonitrile or dichloromethane and optimizing the reaction conditions.

properties

CAS RN

118495-19-5

Product Name

N,2-dimethylcyclopent-2-ene-1-carboxamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,2-dimethylcyclopent-2-ene-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-6-4-3-5-7(6)8(10)9-2/h4,7H,3,5H2,1-2H3,(H,9,10)

InChI Key

KUGODMDCWFRTBS-UHFFFAOYSA-N

SMILES

CC1=CCCC1C(=O)NC

Canonical SMILES

CC1=CCCC1C(=O)NC

synonyms

2-Cyclopentene-1-carboxamide,N,2-dimethyl-(9CI)

Origin of Product

United States

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